molecular formula C9H8O4 B1676474 Methyl 1,3-benzodioxole-5-carboxylate CAS No. 326-56-7

Methyl 1,3-benzodioxole-5-carboxylate

Cat. No. B1676474
CAS RN: 326-56-7
M. Wt: 180.16 g/mol
InChI Key: QCHGUEIECOASJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1,3-benzodioxole-5-carboxylate” is a chemical compound with the molecular formula C9H8O4 . It is also known by other names such as Methyl piperonylate, Methyl 3,4-methylenedioxybenzoate, and Piperonylic acid, methyl ester .


Synthesis Analysis

There are several papers that discuss the synthesis of 1,3-Benzodioxole derivatives . One approach involves using computer-aided drug discovery approaches to develop a potent lead compound by screening artificial chemicals on the basis of the auxin receptor TIR1 (Transport Inhibitor Response 1). A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamides, K-1 to K-22, were designed and synthesized .


Molecular Structure Analysis

The molecular structure of “Methyl 1,3-benzodioxole-5-carboxylate” consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H8O4/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 1,3-benzodioxole-5-carboxylate” has a molecular weight of 180.16 g/mol . It is a solid at room temperature . The boiling point is reported to be between 50-52 degrees Celsius .

Scientific Research Applications

Catalysis

Palladium-catalyzed reactions represent a significant area of application for Methyl 1,3-benzodioxole-5-carboxylate, particularly in the methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids. This process utilizes preformed sodium carboxylates, leading to Pd-catalyzed methylation and arylation via a C−H activation/C−C coupling sequence. This approach is noteworthy for its application in modifying simple aliphatic and benzoic acids, showcasing the potential of Methyl 1,3-benzodioxole-5-carboxylate in facilitating diverse and complex organic transformations (Giri et al., 2007).

Coordination Polymers

The synthesis and investigation of coordination polymers based on Methyl 1,3-benzodioxole-5-carboxylate derivatives have been explored, highlighting the compound's utility in constructing complex molecular architectures. Such polymers exhibit intriguing properties like luminescence and magnetism, which are of interest for materials science and potential technological applications (He et al., 2020).

Organic Synthesis

Methyl 1,3-benzodioxole-5-carboxylate serves as a precursor in the synthesis of bioactive molecules, including anticancer, antibacterial agents, and DNA binding compounds. For instance, eco-sustainable methods have been developed for synthesizing derivatives of 1,3-benzodioxole, demonstrating significant anticancer, antibacterial potency, and DNA binding capacity. Such research underscores the importance of Methyl 1,3-benzodioxole-5-carboxylate in medicinal chemistry and drug development (Gupta et al., 2016).

Safety And Hazards

Safety data sheets suggest that exposure to “Methyl 1,3-benzodioxole-5-carboxylate” should be avoided. Contact with skin and eyes should be avoided, and dust and aerosols should not be inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

methyl 1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHGUEIECOASJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059809
Record name 1,3-Benzodioxole-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,3-benzodioxole-5-carboxylate

CAS RN

326-56-7
Record name Methyl piperonylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl piperonylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl piperonylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzodioxole-5-carboxylic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzodioxole-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,3-benzodioxole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 1,3-BENZODIOXOLE-5-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAB2E5C0S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,3-benzodioxole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,3-benzodioxole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1,3-benzodioxole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1,3-benzodioxole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1,3-benzodioxole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1,3-benzodioxole-5-carboxylate

Citations

For This Compound
3
Citations
D Ravelli, A Albini, M Fagnoni - Chemistry–A European …, 2011 - Wiley Online Library
A mild and general method for the synthesis of potentially bioactive 2‐substituted‐1,3‐benzodioxoles is presented. This is based on the photocatalyzed activation of methylene …
M Mecca, L Todaro, M D'Auria - Biomolecules, 2018 - mdpi.com
The treatment of wood wastes of Castanea sativa L., Quercus frainetto, Larix decidua, and Paulownia tomentosa S. in autoclave in the presence of micrometric crystals of H 3 PMo 12 O …
Number of citations: 5 www.mdpi.com
N Li, S Shang, L Wang, J Niu, Y Lv, S Gao - Chinese Journal of Catalysis, 2018 - Elsevier
A convenient, expeditious, and high-efficiency protocol for the transformation of alcohols into esters using a Co-modified N-doped mesoporous carbon material (Co-N/mC) as the …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.